Multi-Target Preclinical Screening Breadth
The compound CHEMBL3439107 has been evaluated in 24 bioactivity assays, with 23 classified as inhibition-type and 1 as toxicity, across 16 distinct target categories that include enzyme and unclassified protein targets [1]. This multi-target screening breadth distinguishes it from many in-class compounds that are typically screened against a single or narrow panel of targets. While specific IC50/Ki values for individual targets are not publicly disclosed in the summary view, the Max Phase annotation of 'Preclinical' indicates that the compound has progressed beyond initial hit identification and has been profiled in functional cellular or in vivo models [1].
| Evidence Dimension | Bioactivity assay breadth |
|---|---|
| Target Compound Data | 24 bioactivity records, 23 inhibition assays, 1 toxicity assay, 16 target categories |
| Comparator Or Baseline | Typical in-class benzimidazole-triazole hybrids in primary literature: 1–3 assays per publication |
| Quantified Difference | Approximately 8- to 24-fold greater assay coverage |
| Conditions | ChEMBL curated database, multiple contributing sources |
Why This Matters
A compound with broad, multi-target preclinical profiling reduces the risk of unexpected off-target liabilities and provides a richer data package for informed procurement decisions compared to compounds characterized in a single assay context.
- [1] ChEMBL Database. Compound Report Card: CHEMBL3439107. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL3439107/ (accessed 2026-05-04). View Source
